molecular formula C11H8ClNO2S B8477346 4-pyridin-3-ylbenzenesulfonyl Chloride

4-pyridin-3-ylbenzenesulfonyl Chloride

Cat. No.: B8477346
M. Wt: 253.71 g/mol
InChI Key: UPTJKAOUCRHACW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Pyridin-3-ylbenzenesulfonyl chloride (hypothetical structure inferred from nomenclature) is a sulfonyl chloride derivative featuring a benzene ring substituted with a pyridin-3-yl group at the 4-position and a sulfonyl chloride (-SO₂Cl) functional group. Sulfonyl chlorides are highly reactive intermediates, widely used in organic synthesis for forming sulfonamides, sulfonate esters, and other derivatives. The pyridine moiety in such compounds enhances their utility in pharmaceuticals and agrochemicals due to its electron-withdrawing effects and ability to participate in hydrogen bonding .

Properties

Molecular Formula

C11H8ClNO2S

Molecular Weight

253.71 g/mol

IUPAC Name

4-pyridin-3-ylbenzenesulfonyl chloride

InChI

InChI=1S/C11H8ClNO2S/c12-16(14,15)11-5-3-9(4-6-11)10-2-1-7-13-8-10/h1-8H

InChI Key

UPTJKAOUCRHACW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)C2=CC=C(C=C2)S(=O)(=O)Cl

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 4-pyridin-3-ylbenzenesulfonyl chloride (hypothetical) with structurally analogous sulfonyl chlorides and sulfonamides, based on available evidence:

Compound Molecular Formula CAS No. Molecular Weight (g/mol) Key Substituents Applications
4-Pyridinesulfonyl chloride C₅H₄ClNO₂S 134479-04-2 177.61 Sulfonyl chloride at pyridine-4 position Intermediate for sulfonamide synthesis; pharmaceutical derivatization
6-Chloro-4-(trifluoromethyl)pyridine-3-sulfonyl chloride C₆H₂ClF₃NO₂S (inferred) Not provided ~245.55 (calculated) Cl at 6, CF₃ at 4, SO₂Cl at 3 Agrochemicals, material science; enhanced lipophilicity for drug design
4-Chloro-3-pyridinesulfonamide C₅H₅ClN₂O₂S 33263-43-3 192.62 Cl at 4, sulfonamide (-SO₂NH₂) at 3 Pharmaceutical intermediate; kinase inhibitor synthesis
STF-118804 C₂₅H₂₃N₃O₄S 894187-61-2 461.53 Tosylmethyl and pyridinylmethyl groups Anticancer research (NanoLantern® inhibitor)

Key Comparisons

Reactivity :

  • Sulfonyl chlorides (e.g., 4-pyridinesulfonyl chloride) are more reactive than sulfonamides (e.g., 4-chloro-3-pyridinesulfonamide) due to the electrophilic chlorine atom, enabling nucleophilic substitution reactions. The trifluoromethyl group in 6-chloro-4-(trifluoromethyl)pyridine-3-sulfonyl chloride further enhances reactivity by withdrawing electron density .
  • In contrast, sulfonamides like 4-chloro-3-pyridinesulfonamide are less reactive but serve as stable intermediates in drug design .

Structural Effects :

  • Pyridine vs. Benzene Backbones : Pyridine-based sulfonyl chlorides (e.g., 4-pyridinesulfonyl chloride) exhibit greater polarity and hydrogen-bonding capacity compared to benzene analogs, influencing solubility and target binding in medicinal chemistry .
  • Substituent Influence : Chlorine and trifluoromethyl groups (e.g., in 6-chloro-4-(trifluoromethyl)pyridine-3-sulfonyl chloride ) improve metabolic stability and bioavailability, critical for agrochemicals and CNS drugs .

Applications :

  • Pharmaceuticals : Compounds like STF-118804 (with a pyridinylmethyl group) are used in cancer research, targeting specific enzymatic pathways .
  • Agrochemicals : Fluorinated derivatives (e.g., 6-chloro-4-(trifluoromethyl)pyridine-3-sulfonyl chloride ) are valued for their resistance to environmental degradation .

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